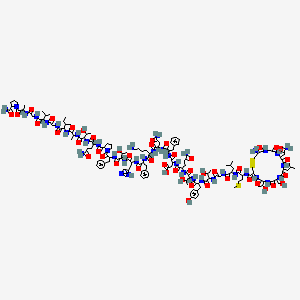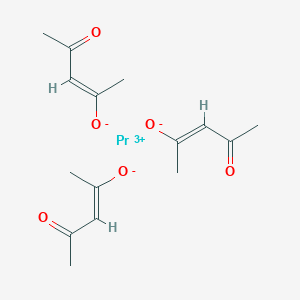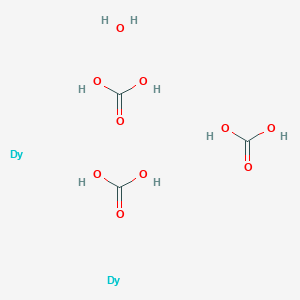
carbonic acid;dysprosium;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
carbonic acid;dysprosium;hydrate is a chemical compound with the formula Dy₂(CO₃)₃·xH₂O. It is a rare earth metal carbonate that contains dysprosium in its +3 oxidation state. Dysprosium is a member of the lanthanide series and is known for its high magnetic susceptibility and thermal neutron absorption cross-section. The compound is typically found in a hydrated form, which means it contains water molecules within its crystal structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dysprosium(III) carbonate hydrate can be synthesized through a direct precipitation method. This involves reacting dysprosium nitrate (Dy(NO₃)₃) with sodium carbonate (Na₂CO₃) in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain the hydrated carbonate .
Industrial Production Methods: In industrial settings, the production of dysprosium(III) carbonate hydrate follows similar principles but on a larger scale. The reaction conditions, such as the concentration of reactants, the rate of addition, and the temperature, are optimized to ensure high yield and purity. The compound can also be produced through the thermal decomposition of dysprosium carbonate, which involves heating the carbonate to convert it into the oxide form .
Analyse Des Réactions Chimiques
Types of Reactions: Dysprosium(III) carbonate hydrate undergoes various chemical reactions, including:
Thermal Decomposition: Heating the compound results in the formation of dysprosium oxide (Dy₂O₃) and carbon dioxide (CO₂).
Acid-Base Reactions: The compound reacts with acids to form dysprosium salts and carbon dioxide.
Hydration/Dehydration: The compound can lose or gain water molecules depending on the environmental conditions.
Common Reagents and Conditions:
Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄).
Bases: Sodium hydroxide (NaOH).
Temperature: Varies depending on the desired reaction, typically ranging from room temperature to several hundred degrees Celsius.
Major Products Formed:
Dysprosium Oxide (Dy₂O₃): Formed through thermal decomposition.
Dysprosium Salts: Formed through reactions with acids.
Applications De Recherche Scientifique
Dysprosium(III) carbonate hydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other dysprosium compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its magnetic properties.
Medicine: Explored for its potential in targeted drug delivery systems and cancer treatment.
Industry: Utilized in the production of high-performance magnets, luminescent materials, and catalysts.
Mécanisme D'action
The mechanism of action of dysprosium(III) carbonate hydrate is primarily related to its magnetic properties and ability to form stable complexes with various ligands. In biological systems, it can interact with cellular components and proteins, potentially affecting cellular processes. In industrial applications, its magnetic properties are harnessed for the development of advanced materials and devices .
Comparaison Avec Des Composés Similaires
Dysprosium Oxide (Dy₂O₃): A common product of the thermal decomposition of dysprosium carbonate.
Dysprosium Nitrate (Dy(NO₃)₃): Used as a precursor in the synthesis of dysprosium carbonate.
Dysprosium Chloride (DyCl₃): Another dysprosium salt with similar applications.
Uniqueness: Dysprosium(III) carbonate hydrate is unique due to its hydrated form, which imparts specific properties such as stability and reactivity. Its ability to form stable complexes and its magnetic properties make it valuable in various scientific and industrial applications .
Propriétés
IUPAC Name |
carbonic acid;dysprosium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Dy.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJCTCRQTFIFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)O.C(=O)(O)O.C(=O)(O)O.O.[Dy].[Dy] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Dy2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
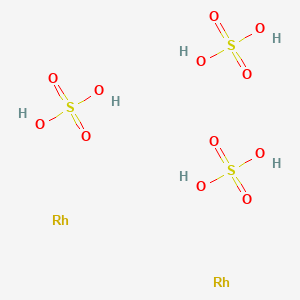

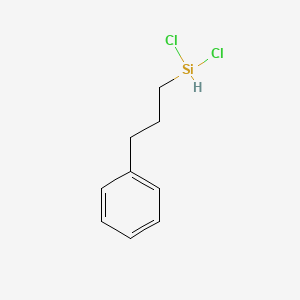
![(3R,3aS,6R,6aS)-6-[(4-methylbenzenesulfonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzene-1-sulfonate](/img/structure/B8083286.png)
![(R)-N-[(1E)-1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8083287.png)
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B8083289.png)
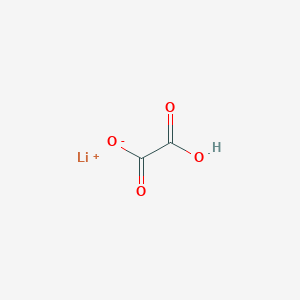


![sodium;2-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate](/img/structure/B8083311.png)

